Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [] It is classified as a second-generation glycopeptide antibiotic and plays a significant role in scientific research as a potent agent against a broad spectrum of Gram-positive bacteria, particularly those resistant to other antibiotics like vancomycin. [, ] This analysis will focus on the scientific aspects of oritavancin, excluding information related to drug use, dosage, and side effects.
Oritavancin belongs to the class of lipoglycopeptides, which are a subclass of glycopeptide antibiotics. These compounds are distinguished by their ability to inhibit bacterial cell wall synthesis through multiple mechanisms of action. The specific modifications in oritavancin's structure compared to its parent compound, chloroeremomycin, include the addition of a 4′-chlorobiphenylmethyl substituent and an extra monosaccharide moiety (4-epi-vancosamine) attached to the amino acid residue on ring 6 .
The synthesis of oritavancin involves several key steps that utilize various chemical reactions. A notable method includes:
Oritavancin's molecular structure is characterized by its heptapeptide core, which is common among glycopeptides. Key features include:
The structural modifications contribute to oritavancin's increased potency against resistant bacterial strains compared to traditional glycopeptides like vancomycin .
The molecular formula for oritavancin is , with a molecular weight of approximately 812.3 g/mol .
Oritavancin participates in several critical chemical reactions:
Oritavancin exerts its antibacterial effects through multiple mechanisms:
These mechanisms collectively contribute to its rapid bactericidal action against Gram-positive pathogens.
Oritavancin exhibits several notable physical and chemical properties:
Oritavancin is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3